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Compound of Interest

Compound Name:

2-[(3-

Hydroxyphenyl)formamido]acetam

ide

CAS No.: 1019353-72-0

Cat. No.: B1517085

Get Quote

Executive Summary & Structural Analysis
The target compound, often cataloged as 2-[(3-Hydroxyphenyl)formamido]acetamide, is

structurally a benzamide derivative. The nomenclature "phenylformamido" in this context is a

non-standard synonym for "benzamido" (derived from benzoic acid), rather than a formamide

group attached to a phenyl ring.

Systematic Name: N-(2-amino-2-oxoethyl)-3-hydroxybenzamide

CAS Number: 1019353-72-0[1]

Molecular Formula: C₉H₁₀N₂O₃[2]

Molecular Weight: 194.19 g/mol

Core Scaffold: Benzamide linked to a glycinamide moiety.
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Synthetic Strategy: The most robust synthetic route involves the direct amide coupling of 3-

hydroxybenzoic acid with glycinamide hydrochloride. Due to the presence of a free phenolic

hydroxyl group, mild coupling conditions (e.g., EDC/HOBt or HATU) are preferred over acid

chloride methods to avoid oligomerization or the need for extensive protecting group strategies.

Reaction Mechanism & Retrosynthesis
The synthesis relies on the activation of the carboxylic acid of 3-hydroxybenzoic acid to form an

active ester, which is subsequently attacked by the primary amine of glycinamide.

Retrosynthetic Disconnection: Target Molecule ⇒ 3-Hydroxybenzoic Acid + Glycinamide

Key Mechanistic Steps:

Activation: The carboxylic acid reacts with the coupling agent (e.g., EDC) to form an O-

acylisourea intermediate.

Stabilization: HOBt (or HOAt) attacks the intermediate to form a less prone-to-racemization

and more stable active ester.

Coupling: The nucleophilic amine of glycinamide attacks the active ester, expelling HOBt and

forming the amide bond.

Experimental Protocol
Safety Precaution:

Hazard: Reagents such as EDC and DIPEA are irritants. DMF is a reproductive toxin.

Control: Perform all operations in a certified chemical fume hood. Wear nitrile gloves, safety

goggles, and a lab coat.

Materials
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Reagent Equiv. Role

3-Hydroxybenzoic acid 1.0 Starting Material (Acid)

Glycinamide HCl 1.1 Starting Material (Amine)

EDC·HCl 1.2 Coupling Agent

HOBt (anhydrous) 1.2
Additive (Suppress

Racemization)

DIPEA (Hünig's Base) 2.5 Base (Neutralize HCl)

DMF (Anhydrous) Solvent Reaction Medium

Step-by-Step Procedure
Step 1: Activation of the Acid

In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-

hydroxybenzoic acid (10 mmol, 1.38 g) in anhydrous DMF (20 mL).

Cool the solution to 0°C using an ice-water bath.

Add HOBt (12 mmol, 1.62 g) and EDC·HCl (12 mmol, 2.30 g) in a single portion.

Stir at 0°C for 30 minutes to generate the active benzotriazole ester.

Step 2: Amide Coupling

Add Glycinamide hydrochloride (11 mmol, 1.21 g) to the reaction mixture.

Dropwise, add DIPEA (25 mmol, 4.35 mL) to the mixture. Note: Ensure the pH is basic (pH

~8) to liberate the free amine from the hydrochloride salt.

Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

Stir continuously for 12–16 hours under an inert atmosphere (Nitrogen or Argon).

Step 3: Work-up and Isolation
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Concentration: Remove the majority of DMF under reduced pressure (rotary evaporator) at

50°C.

Precipitation: Dilute the residue with Ethyl Acetate (50 mL) and wash with:

10% Citric Acid or 1M HCl (2 x 30 mL) – Removes unreacted amine and DIPEA.

Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid and HOBt.

Brine (1 x 30 mL).

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purification: If the crude product is not sufficiently pure, recrystallize from Ethanol/Water or

purify via flash column chromatography (Eluent: DCM/MeOH 95:5).

Visualization of Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
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Figure 1: Step-by-step synthesis workflow for amide coupling using EDC/HOBt methodology.

Analytical Validation
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To ensure the trustworthiness of the synthesized compound, the following analytical data

should be verified:

¹H NMR (DMSO-d₆, 400 MHz):

δ 9.60 (s, 1H, -OH)

δ 8.50 (t, 1H, Amide NH)

δ 7.30 (m, 3H, Aromatic protons)

δ 6.95 (m, 1H, Aromatic proton)

δ 7.10 & 7.40 (br s, 2H, Terminal Amide NH₂)

δ 3.80 (d, 2H, -CH₂-)

LC-MS:

Expected Mass [M+H]⁺: 195.2 m/z.

Purity > 95% by UV integration (254 nm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1016673-97-4,{3-[(dimethylamino)methyl]-4-fluorophenyl}methanamine-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]

2. 1019353-72-0|2-[(3-Hydroxyphenyl)formamido]acetamide|2-[(3-
Hydroxyphenyl)formamido]acetamide|-范德生物科技公司 [bio-fount.com]

3. 2-(3-Hydroxyphenyl)acetamide | C8H9NO2 | CID 15217898 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Synthesis of 2-[(3-
Hydroxyphenyl)formamido]acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1517085/docs#application-note-synthesis-of-2-3-
hydroxyphenyl-formamido-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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